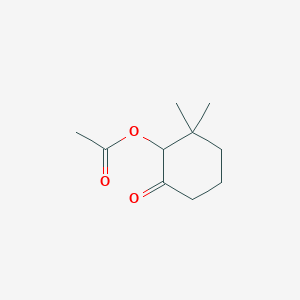
(2S,3R)-2-(Benzyloxy)-3-chlorooxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(Benzyloxy)-3-chlorooxane is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzyloxy group and a chlorine atom attached to an oxane ring, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Benzyloxy)-3-chlorooxane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,3R)-2-amino-3-(benzyloxy)butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect the amino group during the reaction.
Industrial Production Methods: Industrial production methods may involve the use of chiral catalysts and high-pressure reactors to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Benzyloxy)-3-chlorooxane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: (2S,3R)-2-(Benzyloxy)-3-hydroxyoxane.
Substitution: (2S,3R)-2-(Benzyloxy)-3-aminooxane or (2S,3R)-2-(Benzyloxy)-3-thiooxane.
Scientific Research Applications
(2S,3R)-2-(Benzyloxy)-3-chlorooxane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Benzyloxy)-3-chlorooxane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding . These interactions contribute to the compound’s biological activity and its ability to modulate enzyme function or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid .
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid .
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-{2-[(2S,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-… .
Uniqueness
(2S,3R)-2-(Benzyloxy)-3-chlorooxane is unique due to its specific stereochemistry and the presence of both benzyloxy and chloro substituents. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
61092-50-0 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-phenylmethoxyoxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+/m1/s1 |
InChI Key |
ZEKQHKVIGWWMQX-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)OCC2=CC=CC=C2)Cl |
Canonical SMILES |
C1CC(C(OC1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


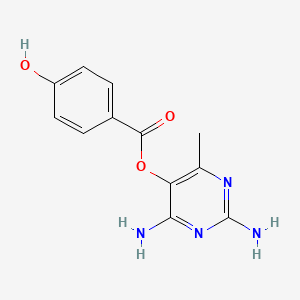
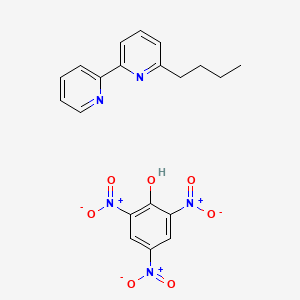
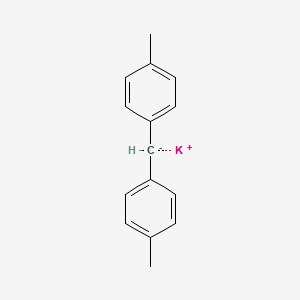
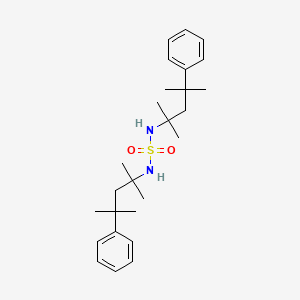
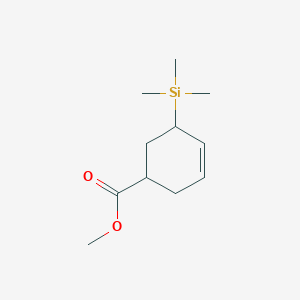

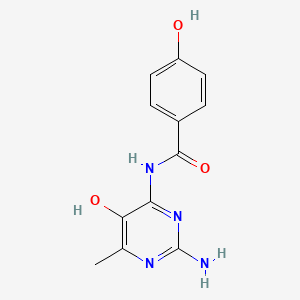
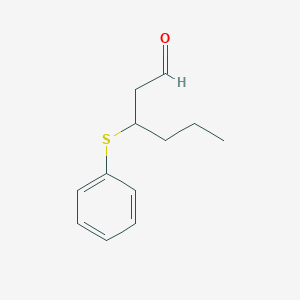
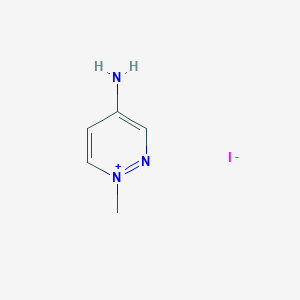
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
